5,6-Dibromo-1-methyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dibromo-1-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by the presence of two bromine atoms at the 5 and 6 positions, a methyl group at the 1 position, and an aldehyde group at the 3 position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-1-methyl-1H-indole-3-carbaldehyde typically involves the bromination of 1-methyl-1H-indole-3-carbaldehyde. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 5 and 6 positions.
-
Bromination with Bromine
Reagents: Bromine, 1-methyl-1H-indole-3-carbaldehyde
Solvent: Dichloromethane
Conditions: Room temperature, under inert atmosphere
-
Bromination with N-Bromosuccinimide (NBS)
Reagents: NBS, 1-methyl-1H-indole-3-carbaldehyde
Solvent: Chloroform
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is typically followed by purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromo-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 5 and 6 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group at the 3 position can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
-
Substitution Reactions
Reagents: Nucleophiles (amines, thiols, alkoxides)
Conditions: Solvent (e.g., ethanol, methanol), room temperature or slightly elevated temperature
-
Oxidation Reactions
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium, room temperature or slightly elevated temperature
-
Reduction Reactions
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Solvent (e.g., ethanol, ether), room temperature
Major Products Formed
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidation Product: 5,6-Dibromo-1-methyl-1H-indole-3-carboxylic acid.
Reduction Product: 5,6-Dibromo-1-methyl-1H-indole-3-methanol.
Scientific Research Applications
5,6-Dibromo-1-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5,6-Dibromo-1-methyl-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atoms and the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to inhibition or modulation of their activity. The exact pathways involved can vary depending on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
5,6-Dibromo-1H-indole-3-carbaldehyde: Lacks the methyl group at the 1 position.
5-Bromo-1-methyl-1H-indole-3-carbaldehyde: Contains only one bromine atom at the 5 position.
1-Methyl-1H-indole-3-carbaldehyde: Lacks bromine atoms at the 5 and 6 positions.
Uniqueness
5,6-Dibromo-1-methyl-1H-indole-3-carbaldehyde is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and biological activity. The combination of the bromine atoms, the methyl group, and the aldehyde group provides a versatile scaffold for the development of new compounds with diverse applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
5,6-Dibromo-1-methyl-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves the bromination of 1-methyl-1H-indole-3-carbaldehyde using bromine or N-bromosuccinimide (NBS) in inert solvents like dichloromethane or chloroform. The selective bromination occurs at the 5 and 6 positions of the indole ring under controlled conditions.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The bromine atoms and aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to inhibition or modulation of their activity. This interaction can affect enzymes, receptors, and DNA, influencing various cellular pathways .
3.1 Antimicrobial Activity
Research indicates that compounds with halogen substitutions on the indole structure exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown activity against Staphylococcus aureus (including MRSA) and fungi such as Candida neoformans. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.25 µg/mL to 32 µg/mL, indicating potent antimicrobial effects .
3.2 Anticancer Properties
The compound has also been investigated for its anticancer potential. It has been reported that halogenated indoles can inhibit vascular endothelial growth factor (VEGF), which plays a critical role in tumor angiogenesis. In vitro studies have demonstrated that certain analogs exhibit cytotoxic effects against various cancer cell lines, showcasing IC50 values that suggest significant antiproliferative activity .
3.3 Anti-inflammatory Effects
Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by chronic inflammation where modulation of inflammatory pathways is beneficial .
4. Case Studies
Several studies have highlighted the biological efficacy of this compound:
5. Comparative Analysis
When compared to similar compounds, such as 5-bromo-1-methyl-1H-indole-3-carbaldehyde or non-brominated analogs, the presence of two bromine atoms in this compound enhances its reactivity and biological activity significantly. This unique substitution pattern contributes to its diverse pharmacological profiles .
Properties
Molecular Formula |
C10H7Br2NO |
---|---|
Molecular Weight |
316.98 g/mol |
IUPAC Name |
5,6-dibromo-1-methylindole-3-carbaldehyde |
InChI |
InChI=1S/C10H7Br2NO/c1-13-4-6(5-14)7-2-8(11)9(12)3-10(7)13/h2-5H,1H3 |
InChI Key |
DEEMVSOAIUNPSW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC(=C(C=C21)Br)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.